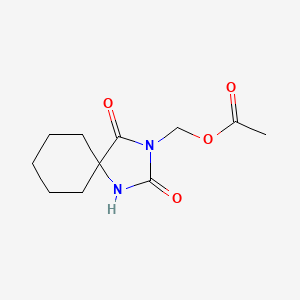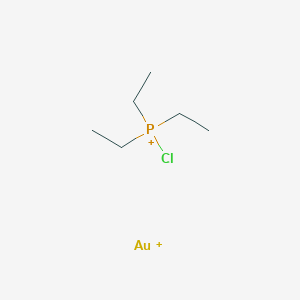![molecular formula C18H11N3 B14752021 13H-Benz[6,7]indolo[2,3-b]quinoxaline CAS No. 239-89-4](/img/structure/B14752021.png)
13H-Benz[6,7]indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Benz[6,7]indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant attention due to its unique structural features and diverse applications. This compound is part of the indoloquinoxaline family, known for its potential in various scientific fields, including materials science, medicinal chemistry, and energy storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benz[6,7]indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation, achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable and efficient catalytic processes, such as transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization, are likely employed .
Analyse Des Réactions Chimiques
Types of Reactions: 13H-Benz[6,7]indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, sulfonyl chlorides, and alkylating agents are typical reagents.
Major Products: The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit enhanced biological or material properties .
Applications De Recherche Scientifique
13H-Benz[6,7]indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 13H-Benz[6,7]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . The compound’s antiviral properties are linked to its inhibition of viral enzymes and interference with viral replication .
Comparaison Avec Des Composés Similaires
Indolo[2,3-b]quinoxaline: Shares a similar core structure but may have different substituents affecting its properties.
Indeno[1,2-b]quinoxaline: Another related compound with distinct electronic and steric characteristics.
Uniqueness: 13H-Benz[6,7]indolo[2,3-b]quinoxaline stands out due to its high stability, low reduction potential, and high solubility, making it particularly suitable for applications in nonaqueous redox flow batteries . Its diverse reactivity and potential for functionalization further enhance its versatility in various scientific fields .
Propriétés
Numéro CAS |
239-89-4 |
|---|---|
Formule moléculaire |
C18H11N3 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
3,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C18H11N3/c1-2-6-12-11(5-1)9-10-13-16(12)21-18-17(13)19-14-7-3-4-8-15(14)20-18/h1-10H,(H,20,21) |
Clé InChI |
VXVBPEKZFNJHIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2NC4=NC5=CC=CC=C5N=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


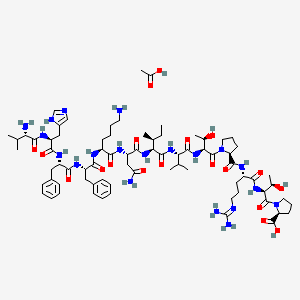
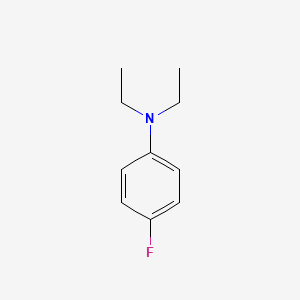


![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
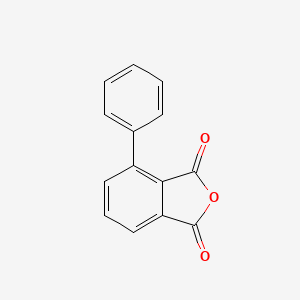
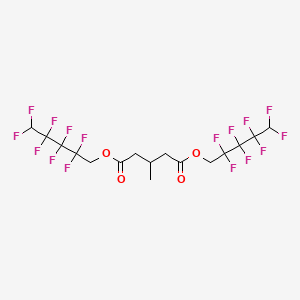

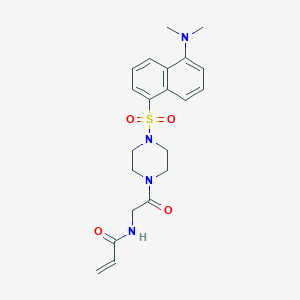
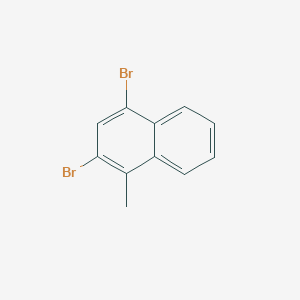
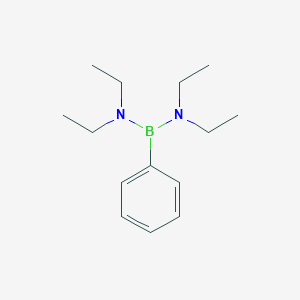
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
